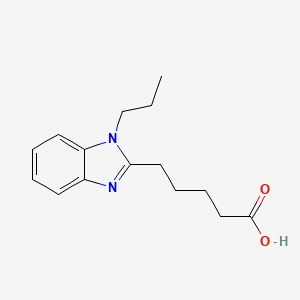
5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid
描述
5-(1-Propyl-1H-benzimidazol-2-yl)pentanoic acid is a benzimidazole derivative featuring a propyl group at the 1-position of the benzimidazole core and a pentanoic acid chain at the 2-position. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The pentanoic acid moiety enhances solubility in aqueous environments, while the propyl group may influence lipophilicity and membrane permeability. This compound’s structural framework makes it a candidate for further pharmacological exploration, particularly in drug discovery targeting enzymes or receptors sensitive to benzimidazole-based ligands.
属性
分子式 |
C15H20N2O2 |
|---|---|
分子量 |
260.33 g/mol |
IUPAC 名称 |
5-(1-propylbenzimidazol-2-yl)pentanoic acid |
InChI |
InChI=1S/C15H20N2O2/c1-2-11-17-13-8-4-3-7-12(13)16-14(17)9-5-6-10-15(18)19/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,18,19) |
InChI 键 |
XKFASAOLFALDDR-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=CC=CC=C2N=C1CCCCC(=O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid typically involves the reaction of 1-propyl-1H-benzimidazole with a suitable pentanoic acid derivative. One common method is the condensation reaction between 1-propyl-1H-benzimidazole and 5-bromopentanoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzimidazole derivatives.
科学研究应用
5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, altering their function and activity .
相似化合物的比较
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid and related compounds:
Key Observations :
- Molecular Weight : The morpholin-4-ylsulfonyl derivative (381.4 g/mol) is significantly heavier due to the sulfonyl and morpholine groups, which may reduce membrane permeability compared to the parent compound (264.3 g/mol) .
- Functional Groups : The ethyl ester in the nitro-substituted analog () increases lipophilicity, making it more suitable for passive diffusion across biological membranes. However, enzymatic hydrolysis would be required to activate the carboxylic acid form .
生物活性
5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a benzimidazole moiety linked to a pentanoic acid chain, with a propyl group attached to the nitrogen atom of the benzimidazole. This structure enhances its lipophilicity and may influence its interaction with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzimidazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This compound may also participate in electron transfer processes, contributing to its biological effects.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral properties, potentially inhibiting viral replication mechanisms. The mechanism likely involves binding to viral proteins, disrupting their function and thus preventing the virus from proliferating.
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. For instance, studies have shown that certain benzimidazole-based compounds can inhibit cell proliferation in non-small cell lung cancer (NSCLC) models. The presence of hydrophobic substituents enhances their anti-proliferative activity, suggesting that this compound may also exhibit similar effects .
Comparative Analysis with Related Compounds
To illustrate the unique properties of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-(2-methylbenzimidazol-1-yl)pentanoic acid | Benzimidazole with a methyl group | Enhanced lipophilicity |
| 4-(1-propylbenzimidazol-2-yl)butanoic acid | Shorter carbon chain | Different biological activity profile |
| 5-(1-propylbenzimidazole)acetic acid | Shorter side chain | Potentially different pharmacokinetics |
The unique propyl substitution and longer carbon chain of this compound may enhance its solubility and biological interactions compared to its analogs.
Case Studies and Research Findings
Several studies have highlighted the biological profiles of benzimidazole derivatives:
- Antiviral Activity : A study demonstrated that benzimidazole derivatives effectively inhibited viral replication in vitro, suggesting potential therapeutic applications against viral infections .
- Anticancer Efficacy : Research involving NSCLC cell lines showed that specific benzimidazole derivatives had comparable anti-tumor activity to cisplatin, indicating their potential as alternative cancer therapies .
- Enzyme Inhibition : Investigations into enzyme-ligand interactions revealed that this compound could inhibit key enzymes involved in cancer progression, further supporting its role as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


